

Application Note: Extraction of

Caffeoylputrescine from Plant Leaf Tissue

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Compound of Interest		
Compound Name:	Caffeoylputrescine	
Cat. No.:	B580379	Get Quote

Introduction

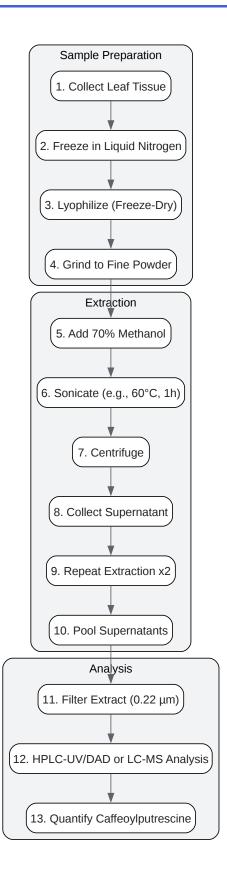
Caffeoylputrescine is a bioactive phenolic amide found in various plant species, notably within the Solanaceae family.[1] It is formed by the conjugation of caffeic acid and the polyamine putrescine. This compound and its derivatives have garnered interest from researchers for their potential antioxidant and therapeutic properties. Accurate and efficient extraction from plant material, particularly leaf tissue, is a critical first step for phytochemical analysis, bioactivity screening, and drug discovery. This document provides a detailed protocol for the extraction of caffeoylputrescine from leaf tissue, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Principle

The protocol employs an ultrasound-assisted solvent extraction method to efficiently isolate **caffeoylputrescine** from dried and powdered leaf tissue.[1] Polar solvents, such as aqueous methanol, are effective for extracting phenolic amides.[1][2] Sonication enhances the extraction efficiency by disrupting cell walls and increasing the surface area of contact between the sample and the solvent. Subsequent analysis by HPLC allows for the separation and quantification of **caffeoylputrescine** in the resulting extract.

Experimental Workflow Diagram





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Caption: Workflow for Caffeoylputrescine Extraction and Analysis.



Protocol: Caffeoylputrescine Extraction and Quantification

This protocol is intended for researchers and scientists in analytical chemistry, phytochemistry, and drug development.

- Materials and Reagents
- Plant Material: Fresh or frozen leaf tissue
- · Solvents:
 - Methanol (HPLC grade)[3]
 - Acetonitrile (HPLC grade)
 - Water (Milli-Q or HPLC grade)
 - Formic acid or Phosphoric acid (for mobile phase)[4]
- · Reagents:
 - Caffeoylputrescine standard (for quantification)
- Equipment:
 - Mortar and pestle or cryogenic grinder[5]
 - Lyophilizer (freeze-dryer)
 - Ultrasonic bath
 - Centrifuge
 - Vortex mixer
 - Analytical balance



- Volumetric flasks and pipettes
- Syringe filters (0.22 μm)
- HPLC vials
- High-Performance Liquid Chromatography (HPLC) system with UV/DAD detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[4][6]

2. Sample Preparation

Proper sample preparation is crucial to ensure reproducibility and prevent degradation of the target compound.

- Collection: Harvest fresh leaf tissue. If immediate processing is not possible, flash-freeze the tissue in liquid nitrogen to halt metabolic processes.[7]
- Drying: Lyophilize (freeze-dry) the frozen tissue until a constant weight is achieved. This is
 the preferred method for preserving thermolabile compounds. Alternatively, oven-dry at a low
 temperature (e.g., 40-60°C) until brittle.
- Grinding: Grind the dried leaf tissue into a fine, homogeneous powder using a mortar and pestle or a cryogenic grinder.[5] Store the powder in an airtight container at -20°C or below, protected from light.
- 3. Extraction Protocol: Ultrasound-Assisted Extraction
- Weighing: Accurately weigh approximately 200 mg of the dried leaf powder into a centrifuge tube.
- Solvent Addition: Add 2 mL of 70% aqueous methanol to the tube.[1] The solvent-to-sample ratio can be optimized but a 10:1 (v/w) ratio is a good starting point.[8]
- Sonication: Place the tube in an ultrasonic bath and sonicate for 1 hour at a controlled temperature (e.g., 60-80°C).[1] Note: **Caffeoylputrescine** stability at higher temperatures should be considered; optimization may be required.



- Centrifugation: After sonication, centrifuge the sample at approximately 3000-5000 rpm for 15 minutes to pellet the solid plant material.[1]
- Supernatant Collection: Carefully decant the supernatant into a clean collection tube.
- Repeated Extraction: To ensure exhaustive extraction, repeat steps 3.2 to 3.5 two more times on the remaining plant pellet.[1]
- Pooling: Combine the supernatants from all three extraction cycles.
- Final Volume: Adjust the final volume of the pooled extract to a known value (e.g., 10 mL) with the extraction solvent in a volumetric flask.
- Filtration: Prior to HPLC analysis, filter the extract through a 0.22 μm syringe filter into an HPLC vial to remove any fine particulate matter.[3]
- 4. Quantification by HPLC
- Instrumentation: Use a reverse-phase HPLC system.
- Column: A C18 column (e.g., 150 x 4.6 mm, 5 μm particle size) is commonly used for separating phenolic compounds.[4]
- Mobile Phase: A gradient elution is typically employed. For example:
 - Solvent A: Water with 0.1% Formic Acid
 - Solvent B: Acetonitrile with 0.1% Formic Acid
 - A linear gradient from 5% B to 60% B over 30-40 minutes can be a starting point.[4]
- Flow Rate: 1.0 mL/min.[4]
- Detection: Monitor at a wavelength where **caffeoylputrescine** shows maximum absorbance (e.g., around 320-330 nm for the caffeoyl moiety). A Diode Array Detector (DAD) is useful for obtaining full UV spectra to confirm peak identity.[9]



- Calibration: Prepare a series of standard solutions of caffeoylputrescine of known concentrations. Generate a calibration curve by plotting peak area against concentration.
- Analysis: Inject the filtered sample extract. Identify the caffeoylputrescine peak by comparing its retention time and UV spectrum with the standard. Quantify the amount in the sample using the calibration curve.

Quantitative Data Summary

The following table presents example data on **caffeoylputrescine** yield from hairy root cultures of Physalis peruviana, which can serve as a reference for expected values. Yields from leaf tissue will vary based on species, age, and environmental conditions.

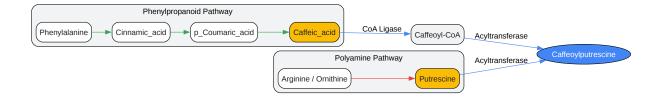
Plant Material	Elicitor Treatment (100 μΜ)	Caffeoylputres cine Yield (mg/g DW)	Fold Increase vs. Control	Reference
P. peruviana Hairy Roots	Control	~1.08	-	[1]
P. peruviana Hairy Roots	Methyl Jasmonate (MeJA)	~14.11	13.04x	[1][10]
P. peruviana Hairy Roots	Salicylic Acid (SA)	~1.71	0.58x	[1]

Data adapted from studies on hairy root cultures and presented for illustrative purposes.

Signaling Pathway Visualization

The biosynthesis of **caffeoylputrescine** involves the phenylpropanoid and polyamine pathways. Caffeic acid, derived from phenylalanine, is activated to Caffeoyl-CoA, which is then conjugated to putrescine by a spermidine/spermine N-acyltransferase.





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Caption: Biosynthesis of Caffeoylputrescine.

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